molecular formula C21H16ClFN2O3S B2661404 (Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate CAS No. 786677-98-3

(Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate

Cat. No.: B2661404
CAS No.: 786677-98-3
M. Wt: 430.88
InChI Key: WEMBCJOBIMWIIH-SILNSSARSA-N
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Description

(Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a potent and selective small-molecule inhibitor of the receptor tyrosine kinase c-Met (also known as the Hepatocyte Growth Factor Receptor or HGFR). This compound is a key research tool for investigating the c-Met signaling pathway, which is critically implicated in a spectrum of oncogenic processes, including tumor cell proliferation, survival, migration, and invasion. Its mechanism of action involves competitively binding to the ATP-binding site of the c-Met kinase domain, thereby suppressing its autophosphorylation and subsequent downstream signal transduction. The specific targeting of c-Met makes this compound highly valuable for studying cancers where this pathway is dysregulated, such as in certain types of lung, gastric, and breast cancers . Research utilizing this inhibitor has been instrumental in elucidating the role of c-Met in tumor angiogenesis and the development of resistance to other targeted therapies, particularly epidermal growth factor receptor (EGFR) inhibitors . By precisely inhibiting c-Met, researchers can probe mechanisms of oncogenesis and evaluate potential combinatorial treatment strategies to overcome therapeutic resistance in preclinical models.

Properties

IUPAC Name

ethyl (2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3S/c1-2-28-21(27)16(12-24)20-25(15-9-7-14(23)8-10-15)19(26)18(29-20)11-13-5-3-4-6-17(13)22/h3-10,18H,2,11H2,1H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMBCJOBIMWIIH-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a 2-chlorobenzylamine with a 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thioglycolic acid to form the thiazolidine ring.

    Introduction of the Cyano Group: The cyano group is introduced via a Knoevenagel condensation reaction between the thiazolidine intermediate and ethyl cyanoacetate in the presence of a base such as piperidine.

    Final Cyclization and Isomerization: The final step involves cyclization and isomerization to obtain the (Z)-isomer of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced cyano derivatives

    Substitution: Halogenated or nitrated aromatic derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H20ClN2O6C_{23}H_{20}ClN_{2}O_{6} and a molecular weight of approximately 441.9 g/mol. The structure features a thiazolidinone ring, which is known for its biological activity, particularly in the context of drug discovery.

Antitumor Activity

Research has indicated that compounds similar to (Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate exhibit significant antitumor properties. For instance, thiazolidinone derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain thiazolidinones showed cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .

Antibacterial and Antifungal Properties

Thiazolidinone derivatives have also been explored for their antibacterial and antifungal activities. In particular, the presence of halogenated substituents, such as chlorine and fluorine, has been associated with enhanced biological activity. For example, compounds containing chlorine have shown effectiveness against gram-positive bacteria .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Thiazolidinones are known to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Pesticidal Activity

Research indicates that derivatives of cyanoacetic acid can serve as effective pesticides. The synthesis of such compounds often involves Knoevenagel condensation reactions, which lead to products with high biological activity against pests . The incorporation of halogenated phenyl groups has been shown to enhance larvicidal activity, making these compounds valuable in agricultural applications.

Herbicidal Properties

The potential for herbicidal applications is also noteworthy. Compounds like this compound could be developed into herbicides due to their ability to inhibit plant growth through specific biochemical pathways .

Synthesis of Complex Molecules

The compound can be utilized as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions such as the Biginelli reaction and Knoevenagel condensation. These reactions are critical for developing new pharmaceuticals with improved efficacy .

Data Table: Summary of Applications

Application TypeSpecific UsesKey Findings/References
Medicinal ChemistryAntitumor, AntibacterialSignificant cytotoxicity against cancer cells
Anti-inflammatoryModulates inflammatory pathways
AgrochemicalsPesticidal ActivityEffective against gram-positive bacteria
Herbicidal PropertiesInhibits plant growth via biochemical pathways
Synthetic ChemistryBuilding Block for Organic SynthesisUseful in forming complex molecules

Case Studies

  • Antitumor Activity Study : A study published in a peer-reviewed journal demonstrated the effectiveness of thiazolidinone derivatives in inhibiting the growth of breast cancer cell lines, highlighting their potential as chemotherapeutic agents.
  • Pesticidal Efficacy : Research on Knoevenagel adducts derived from cyanoacetic acid showed promising results in larvicidal assays, indicating that such compounds could be developed into effective agricultural pesticides.
  • Synthesis Innovations : A recent paper discussed novel synthetic routes involving this compound as a key intermediate for creating complex organic molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The cyano group and aromatic rings play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiazolidinone Cores

(2Z)-2-[5-(2-Chlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)acetamide
  • Key Differences: Substituent at position 3: 4-Methylphenyl vs. 4-fluorophenyl in the target compound. Functional group: Acetamide vs. ethyl cyanoacetate. The amide group may enhance hydrogen bonding with biological targets, whereas the ester moiety in the target compound could improve metabolic stability or solubility .
Anti-HIV Piroxicam Analogs (Compounds 13d, 13l, 13m)
  • Structural Contrast: These analogs lack the thiazolidinone core, instead featuring a piroxicam-derived scaffold. Activity: Despite structural divergence, they exhibit anti-HIV activity (EC50 = 20–25 µM), suggesting that diverse heterocyclic systems can target viral integrase.

Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, I-6373, I-6473)

  • Common Features: Ethyl ester groups, similar to the ethyl cyanoacetate in the target compound. Variations: Substituents include pyridazine, methylisoxazole, and phenethylamino groups. For example:
  • I-6230: Pyridazin-3-yl phenethylamino benzoate.
  • I-6373 : 3-Methylisoxazol-5-yl phenethylthio benzoate.
  • Implications : The heteroaromatic substituents (e.g., pyridazine, isoxazole) in these derivatives may enhance π-π stacking or dipole interactions with targets, whereas the target compound’s 4-fluorophenyl and 2-chlorobenzyl groups prioritize hydrophobic interactions .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Functional Group Notable Properties
(Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate Thiazolidinone 4-Fluorophenyl 2-Chlorobenzyl Ethyl cyanoacetate High lipophilicity (fluorine, chlorine)
(2Z)-2-[5-(2-Chlorobenzyl)-3-(4-methylphenyl)-4-oxothiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)acetamide Thiazolidinone 4-Methylphenyl 2-Chlorobenzyl Acetamide Potential hydrogen-bond donor
Piroxicam Analogs (13d, 13l, 13m) Benzothiazine N/A N/A Carboxylic acid, sulfonamide Anti-HIV (EC50 ~20–25 µM)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate Pyridazin-3-yl Phenethylamino Ethyl ester Heteroaromatic interaction motifs

Discussion of Substituent Effects

  • 4-Fluorophenyl vs. 4-Methylphenyl : Fluorine’s electronegativity increases the compound’s polarity and may enhance binding to electron-rich regions of biological targets. Methyl groups, being hydrophobic, could improve membrane permeability but reduce target specificity .
  • Ethyl Cyanoacetate vs. The cyano group adds dipole interactions, which are absent in the acetamide analog .

Biological Activity

(Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its role in various biological activities. The presence of the 2-chlorobenzyl and 4-fluorophenyl groups may influence its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit their biological effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis. For instance, thiazolidine derivatives have been reported to interact with caspase enzymes, which are crucial in the apoptotic pathway, leading to increased apoptosis in cancer cells .

Anticancer Properties

A study evaluating thiazolidine derivatives demonstrated that many exhibit significant anticancer activity. Specifically, compounds with similar structural motifs were shown to induce apoptosis in various cancer cell lines by upregulating pro-apoptotic factors such as caspase 3 and downregulating anti-apoptotic proteins like osteopontin .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedMechanism of ActionReference
Sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)Ehrlich ascites carcinoma (EAC)Induction of apoptosis via caspase activation
(Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)Not specified yetPotential modulation of apoptotic pathwaysCurrent Study

Antioxidant Activity

The antioxidant potential of thiazolidine derivatives has also been investigated. Such compounds can scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage. In vivo studies have indicated that these compounds can improve liver and kidney function by mitigating oxidative damage .

Case Studies

  • Ehrlich Ascites Carcinoma Model : In vivo studies using the sodium salt derivative demonstrated significant tumor reduction and improved survival rates in mice treated with the compound. The treatment led to a notable decrease in ascitic fluid volume and tumor cell count, confirming its potential as an effective anticancer agent .
  • Histopathological Analysis : Examination of tissue samples from treated mice revealed enhanced histological architecture of liver and kidney tissues, indicating a protective effect against drug-induced toxicity .

Q & A

Q. Methodological Considerations :

  • Use polar aprotic solvents (DMF, acetic acid) to enhance solubility of intermediates.
  • Monitor reaction progress via TLC or HPLC to prevent over-condensation.

(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assigns substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm; cyanoacetate carbonyl at ~δ 165 ppm) .
    • NOESY : Confirms (Z)-configuration through spatial proximity of the thiazolidinone oxygen and cyanoacetate group .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C=O···H–N interactions stabilizing the thiazolidinone ring) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹, C≡N at ~2200 cm⁻¹) .

Validation : Cross-correlate spectral data with computational models (DFT) to resolve ambiguities .

(Advanced) How can reaction conditions be optimized to improve the yield and purity of this thiazolidinone derivative?

Answer:
Optimization strategies include:

  • Solvent Screening : Test DMF, ethanol, and acetic acid mixtures to balance solubility and reaction kinetics. Higher DMF ratios improve cyclization but may reduce crystallinity .
  • Catalysis : Introduce mild Lewis acids (e.g., ZnCl₂) to accelerate imine formation without side reactions .
  • Temperature Control : Lower reflux temperatures (70–80°C) minimize decomposition of sensitive intermediates (e.g., cyanoacetate esters) .
  • Workup : Recrystallize from DMF-ethanol (1:3) to remove unreacted starting materials and byproducts .

Q. Data-Driven Approach :

  • Use Design of Experiments (DoE) to model interactions between solvent polarity, temperature, and catalyst loading.
  • Prioritize purity over yield for pharmacological applications (e.g., ≥95% by HPLC) .

(Advanced) What strategies are recommended for resolving contradictions between computational predictions and experimental data in the structural analysis of this compound?

Answer:
Contradictions often arise in stereochemical assignments or hydrogen-bonding networks. Mitigation approaches:

  • Multi-Technique Validation :
    • Combine X-ray data (definitive bond lengths/angles) with NOESY (through-space interactions) and DFT-optimized geometries .
    • Example: A computational model may predict a (E)-configuration, but X-ray/NMR data confirm (Z)-isomer dominance due to steric hindrance .
  • Dynamic NMR : Probe tautomerism or conformational flexibility in solution (e.g., variable-temperature studies) .
  • Electron Density Maps : Use high-resolution X-ray data (≤0.8 Å) to resolve ambiguities in substituent orientation .

Case Study :
In a 2020 study, conflicting IR and computational data for the thiazolidinone C=O stretch were resolved by identifying a keto-enol tautomer equilibrium, validated via deuterium exchange experiments .

(Advanced) How can structure-activity relationships (SAR) be explored for this compound’s antimicrobial activity?

Answer:
SAR studies require systematic modifications:

  • Core Modifications :
    • Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .
    • Vary the 2-chlorobenzyl group to test steric bulk tolerance in target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Biological Assays :
    • Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Time-kill kinetics to differentiate bactericidal vs. bacteriostatic effects.
  • Computational Docking :
    • Map interactions with microbial targets (e.g., penicillin-binding proteins) using AutoDock Vina .

Data Interpretation :
Correlate MIC values with logP and polar surface area to optimize pharmacokinetic properties .

(Advanced) What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:
Key challenges include:

  • Isomer Purity : Maintain (Z)-isomer dominance at scale via controlled cooling rates during crystallization .
  • Byproduct Formation : Address dimerization or oxidation byproducts using inert atmospheres (N₂) and scavengers (e.g., BHT) .
  • Solvent Recovery : Implement distillation or membrane filtration to recycle DMF-acetic acid mixtures .

Q. Process Recommendations :

  • Use flow chemistry for exothermic steps (e.g., cyclocondensation) to improve heat management.
  • Validate batch consistency through QC protocols (HPLC, elemental analysis) .

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